Cas no 1214333-68-2 (2-(Difluoromethoxy)-6-fluorobenzaldehyde)

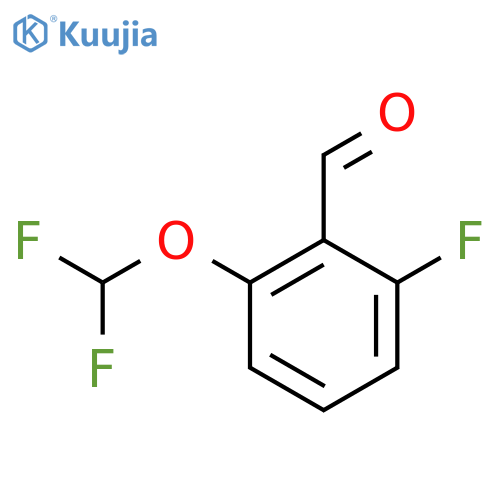

1214333-68-2 structure

商品名:2-(Difluoromethoxy)-6-fluorobenzaldehyde

CAS番号:1214333-68-2

MF:C8H5F3O2

メガワット:190.119313001633

MDL:MFCD14698497

CID:1015893

PubChem ID:46311638

2-(Difluoromethoxy)-6-fluorobenzaldehyde 化学的及び物理的性質

名前と識別子

-

- 2-(Difluoromethoxy)-6-fluorobenzaldehyde

- 2-Difluoromethoxy-6-fluoro benzaldehyde

- 2-difluoroMethoxy-6-fluorobenzaldehyde

-

- MDL: MFCD14698497

- インチ: InChI=1S/C8H5F3O2/c9-6-2-1-3-7(5(6)4-12)13-8(10)11/h1-4,8H

- InChIKey: QILUBEGQUQUXDW-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=C(C=O)C(=C1)OC(F)F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 3

2-(Difluoromethoxy)-6-fluorobenzaldehyde セキュリティ情報

- シグナルワード:Danger

- 危害声明: H226-H315-H319-H335

- 警告文: P261-P305+P351+P338

- 包装グループ:Ⅲ

- 危険レベル:3

- ちょぞうじょうけん:Inert atmosphere,2-8°C(BD231702)

2-(Difluoromethoxy)-6-fluorobenzaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A014000155-1g |

6-Difluoromethoxy-2-fluorobenzaldehyde |

1214333-68-2 | 97% | 1g |

$1564.50 | 2023-09-04 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYC1199-1G |

2-(difluoromethoxy)-6-fluorobenzaldehyde |

1214333-68-2 | 95% | 1g |

¥ 567.00 | 2023-03-31 | |

| Ambeed | A353963-10g |

2-(Difluoromethoxy)-6-fluorobenzaldehyde |

1214333-68-2 | 97% | 10g |

$692.0 | 2025-02-21 | |

| abcr | AB335041-5 g |

2-Difluoromethoxy-6-fluorobenzaldehyde, 95%; . |

1214333-68-2 | 95% | 5g |

€508.70 | 2023-04-26 | |

| abcr | AB335041-1 g |

2-Difluoromethoxy-6-fluorobenzaldehyde, 95%; . |

1214333-68-2 | 95% | 1g |

€203.00 | 2023-04-26 | |

| eNovation Chemicals LLC | Y0983189-10g |

2-(Difluoromethoxy)-6-fluorobenzaldehyde |

1214333-68-2 | 95% | 10g |

$650 | 2024-08-02 | |

| Enamine | EN300-2662761-0.5g |

2-(difluoromethoxy)-6-fluorobenzaldehyde |

1214333-68-2 | 95.0% | 0.5g |

$60.0 | 2025-03-20 | |

| abcr | AB335041-1g |

2-Difluoromethoxy-6-fluorobenzaldehyde, 95%; . |

1214333-68-2 | 95% | 1g |

€205.40 | 2025-02-21 | |

| abcr | AB335041-5g |

2-Difluoromethoxy-6-fluorobenzaldehyde, 95%; . |

1214333-68-2 | 95% | 5g |

€516.10 | 2025-02-21 | |

| eNovation Chemicals LLC | D951766-5g |

Benzaldehyde, 2-(difluoromethoxy)-6-fluoro- |

1214333-68-2 | 97% | 5g |

$355 | 2024-06-08 |

2-(Difluoromethoxy)-6-fluorobenzaldehyde 関連文献

-

Weitao Yan,Ruo Wang,Tesen Zhang,Hongtao Deng,Jian Chen,Wei Wu,Zhiqiang Weng Org. Biomol. Chem., 2018,16, 9440-9445

-

Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254

-

Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184

1214333-68-2 (2-(Difluoromethoxy)-6-fluorobenzaldehyde) 関連製品

- 146137-74-8(2-Fluoro-6-methoxybenzaldehyde)

- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)

- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)

- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)

- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)

- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)

- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)

- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)

- 4964-69-6(5-Chloroquinaldine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1214333-68-2)2-(Difluoromethoxy)-6-fluorobenzaldehyde

清らかである:99%/99%

はかる:5g/10g

価格 ($):333.0/566.0